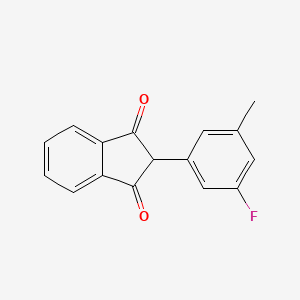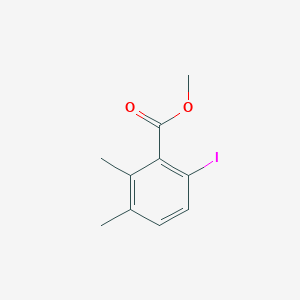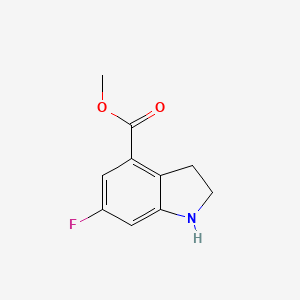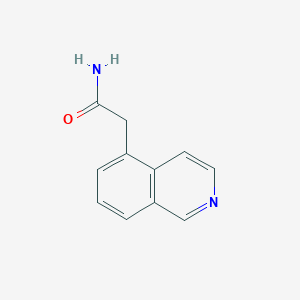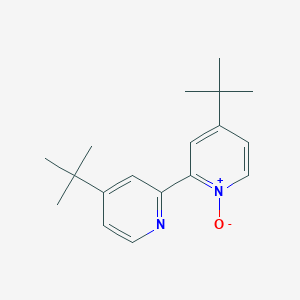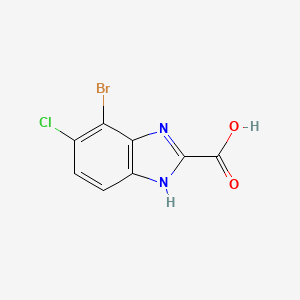
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2 and a molecular weight of 275.49 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1,2-phenylenediamine with a carboxylating agent under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .
Aplicaciones Científicas De Investigación
4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with a similar structure but without the bromine and chlorine substituents.
4-Bromo-5-chlorobenzimidazole: A related compound lacking the carboxylic acid group.
5-Chlorobenzimidazole-2-carboxylic Acid: A similar compound with only the chlorine substituent.
Uniqueness: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications .
Propiedades
Fórmula molecular |
C8H4BrClN2O2 |
|---|---|
Peso molecular |
275.48 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-3(10)1-2-4-6(5)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
JIXYLDGFVYDUFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



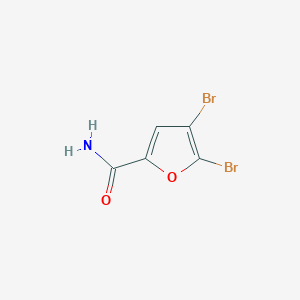

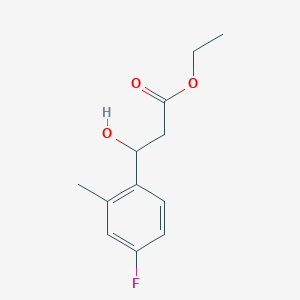

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)

